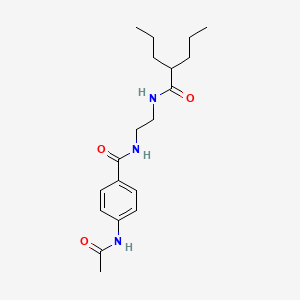
4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide, also known as APPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Antiparasitic and Anticoccidial Activity
- Antiparasitic Drugs : Research on derivatives, including 4-acetamido and 4-benzamido derivatives, has demonstrated their anticoccidial activity, particularly in the context of combating coccidiosis, a parasitic disease affecting various animal species. These findings suggest potential applications in developing antiparasitic treatments (Rogers et al., 1964).
Synthesis and Characterization of Novel Derivatives
- OxymaPure/DIC Method : A novel series of α-ketoamide derivatives, similar in structural complexity to the mentioned compound, were synthesized using the OxymaPure/DIC approach. This method proved superior in purity and yield, demonstrating the compound's utility in synthesizing complex molecules for various applications, including as potential therapeutic agents (El‐Faham et al., 2013).
Biological Evaluation and Antimicrobial Activity
- N-aryl Amino-4-acetamido-2-ethoxy Benzamides : A study on the synthesis and characterization of N-aryl amino-4-acetamido-2-ethoxy benzamides demonstrated their antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents, highlighting the broad applicability of acetamido derivatives in addressing microbial resistance issues (Padaliya & Parsania, 2015).
Photoresponsive Materials for Controlled Release
- Photoresponsive Hydrogels : Research into photoresponsive molecularly imprinted hydrogels using azobenzene-containing functional monomers, akin to the acetamido functional group's utility, demonstrated the controlled release and uptake of pharmaceuticals in aqueous media. This application is crucial for developing drug delivery systems that allow for the controlled release of medications (Gong, Wong, & Lam, 2008).
作用機序
Target of Action
The primary target of the compound 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide is the Histone Deacetylase (HDAC) enzyme . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide acts as an inhibitor of HDAC . By inhibiting HDAC, the compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, which can lead to various downstream effects depending on the genes that are being upregulated .
Biochemical Pathways
The inhibition of HDAC by 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide affects several biochemical pathways. One of the most significant is the increase in transcription of tumor suppressor genes, which can lead to the inhibition of tumor growth and proliferation . Other pathways that may be affected include those involved in cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
Its metabolism and excretion would likely involve hepatic metabolism and renal excretion .
Result of Action
The molecular and cellular effects of 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide’s action primarily involve changes in gene expression. By inhibiting HDAC, the compound leads to an increase in the acetylation of histones, resulting in a more open chromatin structure and increased gene transcription . This can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, potentially inhibiting tumor growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-acetamido-N-(2-(2-propylpentanamido)ethyl)benzamide. Factors such as pH and temperature can affect the stability of the compound, while the presence of other drugs or substances can influence its efficacy through drug-drug interactions .
特性
IUPAC Name |
4-acetamido-N-[2-(2-propylpentanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-6-15(7-5-2)18(24)20-12-13-21-19(25)16-8-10-17(11-9-16)22-14(3)23/h8-11,15H,4-7,12-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWFVTYXYLAVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2592061.png)
![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2592062.png)


![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2592065.png)
![5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2592066.png)
![6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2592068.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2592070.png)


![N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2592077.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592080.png)
